N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
説明
BenchChem offers high-quality N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-15-3-7-17(8-4-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-9-18(30-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSWZWHMVXSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound exhibits significant biological activity due to its unique structural features and the presence of various functional groups.
Structural Characteristics
The compound features:
- Imidazo-triazine core : Provides a framework for biological activity.
- Carboxamide group : Suggests potential interactions with biological targets.
- Substituents : The presence of a p-tolyl and a 4-methoxyphenethyl group enhances its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its antimicrobial , anticancer , and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine family exhibit notable antimicrobial properties. For instance:
- Mechanism : The carboxamide group can interact with bacterial enzymes or receptors, inhibiting their function.
- Case Study : A related compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been evaluated using different cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : Compounds similar to this structure have shown IC50 values indicating significant cytotoxicity. For example, derivatives with similar scaffolds displayed IC50 values ranging from 29 μM to 73 μM against HeLa cells .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with cellular receptors that regulate growth factors and signaling pathways.
Data Summary Table
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step organic reactions, typically starting with condensation to form the fused triazine core, followed by functionalization of the methoxyphenethyl and p-tolyl groups. Critical steps include:
- Amide coupling : Use of EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base for carboxamide formation .
- Purification : High-performance liquid chromatography (HPLC) to isolate the final product with >95% purity .
- Optimization : Control of solvent polarity (e.g., THF or ethanol) and temperature (60–80°C) to maximize yield .
Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Coupling | EDCI·HCl, HOBt, DMF | Amide bond formation | |
| Cyclization | Reflux in THF | Triazine ring closure | |
| Purification | HPLC (C18 column) | Purity assessment |
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to assign protons and carbons, particularly the methoxy (-OCH) and p-tolyl (CH-CH) groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (observed m/z: 383.4 vs. theoretical 383.4) .
- X-ray Crystallography (if available): Resolves stereochemistry of the fused imidazo-triazine system .
Q. What structural features influence its bioactivity?
Key motifs include:
- Fused Triazine-Imidazole Core : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .
- Methoxyphenethyl Group : Improves lipophilicity for membrane permeability .
- p-Tolyl Substituent : Modulates steric effects in receptor binding .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in multi-step synthesis?
- Temperature Gradients : Use gradual heating (e.g., 60°C → 80°C) during cyclization to minimize side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. THF for cyclization .
- Catalyst Additives : Explore Lewis acids (e.g., ZnCl) to accelerate ring-closing steps .
Data Contradiction Note : Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest target-specific optimization is required .
Q. How to resolve contradictions in pharmacological data across studies?
- Dose-Response Analysis : Compare IC values under standardized assays (e.g., ATP competition in kinase inhibition) .
- Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
- Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
Q. What methodologies are used to analyze structure-activity relationships (SAR)?
- Analog Synthesis : Modify p-tolyl to fluorophenyl or methoxyphenyl to test electronic effects .
- Molecular Docking : Simulate binding poses with homology models of target enzymes (e.g., PI3Kα) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
Q. How to address solubility and stability challenges in formulation?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH Stability Studies : Test degradation rates in buffers (pH 1–9) to identify optimal storage conditions .
- Lyophilization : Convert to a stable amorphous solid via freeze-drying .
Methodological Tables
Table 2 : Analytical Techniques for Purity and Structure
| Technique | Application | Reference |
|---|---|---|
| HPLC | Purity assessment (>95%) | |
| H/C NMR | Functional group assignment | |
| HRMS | Molecular weight confirmation |
Table 3 : Common Pharmacological Assays
| Assay Type | Target Example | Reference |
|---|---|---|
| Kinase Inhibition | PI3Kα, EGFR | |
| Cytotoxicity | MCF-7, HeLa cells | |
| Metabolic Stability | Liver microsomes |
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
